molecular formula C12H17I B6161990 1-tert-butyl-2-ethyl-4-iodobenzene CAS No. 1369891-13-3

1-tert-butyl-2-ethyl-4-iodobenzene

Cat. No.: B6161990
CAS No.: 1369891-13-3
M. Wt: 288.2
InChI Key:
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Description

1-tert-butyl-2-ethyl-4-iodobenzene is an organic compound with the molecular formula C12H17I It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 4 are substituted by tert-butyl, ethyl, and iodine groups, respectively

Preparation Methods

The synthesis of 1-tert-butyl-2-ethyl-4-iodobenzene can be achieved through several synthetic routes. One common method involves the iodination of 1-tert-butyl-2-ethylbenzene using iodine and a suitable oxidizing agent such as copper(II) nitrate trihydrate in acetonitrile at room temperature . The reaction typically proceeds under mild conditions and yields the desired product with high purity.

Industrial production methods for this compound may involve similar iodination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-tert-butyl-2-ethyl-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding iodinated benzoic acids or reduction reactions to form deiodinated products.

    Coupling Reactions: It can also participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, copper powder, and various organic solvents such as N,N-dimethylformamide and acetonitrile .

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-ethyl-4-iodobenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the iodine atom acts as a leaving group, allowing the formation of a cationic intermediate that can be further transformed into various products . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-tert-butyl-2-ethyl-4-iodobenzene can be compared with other similar compounds such as:

The presence of both tert-butyl and ethyl groups in this compound makes it unique in terms of steric and electronic effects, influencing its reactivity and applications in various fields.

Properties

CAS No.

1369891-13-3

Molecular Formula

C12H17I

Molecular Weight

288.2

Purity

95

Origin of Product

United States

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